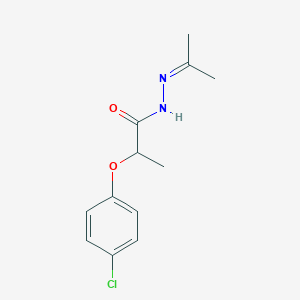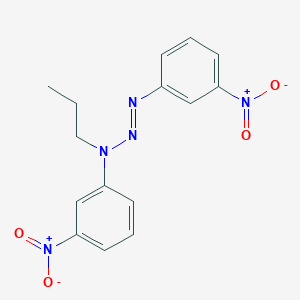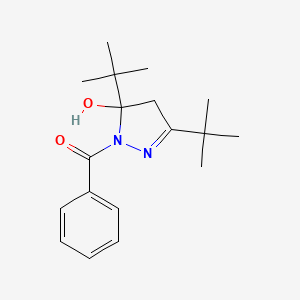
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide
Overview
Description
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide, also known as CPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative of 4-chlorophenoxyacetic acid, which is a widely used herbicide. CPPH has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide is thought to involve the inhibition of auxin transport in plants. Auxins are a class of plant hormones that regulate growth and development, and the inhibition of their transport can lead to a range of physiological effects. In addition, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis in cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of root growth in plants, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. In addition, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide for lab experiments is its well-documented synthesis method and availability. In addition, the compound has been extensively studied for its potential applications in a variety of scientific fields. However, one limitation of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are many potential future directions for research on 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide. One area of interest is the compound's potential as a herbicide, given its inhibitory effects on plant growth. In addition, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide and its potential applications in cancer therapy and anti-inflammatory treatments. Other potential areas of research include the development of new synthetic methods for 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide and the investigation of its potential as a drug delivery agent.
Scientific Research Applications
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been studied for its potential applications in a variety of scientific fields, including plant physiology, biochemistry, and pharmacology. One of the main areas of research has been the compound's mechanism of action, which is still not fully understood. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and the disruption of cell division.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)14-15-12(16)9(3)17-11-6-4-10(13)5-7-11/h4-7,9H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHPDSGWFKBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386178 | |
| Record name | 2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
CAS RN |
5601-92-3 | |
| Record name | 2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)


![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4891365.png)


![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
